Revalor

Description

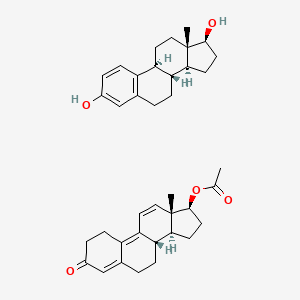

Structure

2D Structure

Properties

CAS No. |

39450-18-5 |

|---|---|

Molecular Formula |

C38H48O5 |

Molecular Weight |

584.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H24O3.C18H24O2/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9-11,17-19H,3-8H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20+;14-,15-,16+,17+,18+/m11/s1 |

InChI Key |

QEIXJGGCWUIRNP-ZPUUBZGTSA-N |

SMILES |

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Synonyms |

Revalor |

Origin of Product |

United States |

Chemical Constituents and Their Biological Relevance in Revalor Formulations

Trenbolone (B1683226) Acetate (B1210297): Structure-Activity Relationships in Biological Systems

Trenbolone acetate is a synthetic estrane (B1239764) steroid derived from nandrolone, also known as 19-nortestosterone. nih.gov Its chemical structure is distinguished by the absence of a carbon atom at the 19-position and the presence of two additional double bonds at carbons 9 and 11 within its steroid nucleus. nih.govwikipedia.org These specific structural modifications are crucial to its biological activity. The double bonds at positions 9 and 11 contribute to a slowed metabolic rate, significantly increasing its binding affinity to the androgen receptor (AR). nih.gov This structural configuration also prevents its aromatization into estrogenic metabolites, a characteristic that differentiates it from other testosterone (B1683101) derivatives. nih.govwikipedia.org

Trenbolone compounds exhibit a binding affinity for the androgen receptor that is approximately three times higher than that of testosterone. emerginginvestigators.org This strong affinity underlies its potent anabolic and highly androgenic effects. nih.gov Upon metabolism, trenbolone promotes increased nitrogen uptake by muscle tissues, which in turn leads to an elevated rate of protein synthesis, contributing to muscle growth. emerginginvestigators.org Beyond its androgenic and anabolic properties, trenbolone also functions as a potent agonist of the progesterone (B1679170) receptor (PR) and demonstrates weak glucocorticoid activity. nih.gov Its influence extends to the production of insulin-like growth factor-1 (IGF-1), a protein-based hormone critical for muscle recovery and rejuvenation. nih.gov In bovine skeletal muscle, trenbolone acetate has been observed to increase the number of satellite cells, elevate IGF-1 mRNA expression, and enhance rates of proliferation and protein synthesis, while simultaneously reducing protein degradation. chem960.com

Estradiol-17β: Estrogenic Potency and Receptor Interactions

Estradiol-17β (E2) is the most potent and predominant naturally occurring estrogen in mammals, playing a vital role in various physiological processes. Its biological actions are primarily mediated through interactions with specific intracellular proteins known as estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors belong to the nuclear receptor superfamily and function as ligand-activated transcription factors.

Estradiol-17β binds to both ERα and ERβ with high affinity, characterized by dissociation constants (Kd) typically ranging from 0.05 to 0.1 nM. The ligand-binding domain (LBD) of ERs is responsible for E2 binding, and ERα and ERβ share similar structural and functional features within this domain. Upon binding to E2, the activated ER complex can directly or indirectly interact with specific DNA sequences, known as estrogen response elements (EREs), to regulate the transcription of target genes. While both ER subtypes mediate the effects of E2 on cellular responses such as gene expression, proliferation, apoptosis, and motility with overlapping patterns, studies suggest that ERα is generally a more potent transregulator than ERβ in inducing these cellular responses. The binding of E2 to ERs can also induce phosphorylation of steroid receptor coactivator-3, which further enhances the transcriptional potency of ERs.

Synergistic and Antagonistic Interactions of Trenbolone Acetate and Estradiol-17β

Revalor formulations leverage the combined actions of trenbolone acetate and estradiol-17β, which exhibit synergistic effects in promoting growth in livestock. wikipedia.orglipidmaps.orgwikipedia.orgwikipedia.orgnih.govchem960.com The co-administration of these two compounds leads to enhanced growth performance, increased lean body mass, and improved feed efficiency, effects that surpass those observed with either compound administered alone. wikipedia.orgwikipedia.orgnih.gov

Research in steers implanted with a combination of trenbolone acetate and estradiol-17β has demonstrated a notable increase in muscle satellite cell numbers. chem960.com Concurrently, there is an elevation in insulin-like growth factor-1 (IGF-1) mRNA levels within muscle tissue and increased circulating levels of IGF-1. chem960.com Studies on bovine satellite cell cultures treated with either trenbolone acetate or estradiol-17β individually also show increased IGF-1 mRNA expression, enhanced rates of cellular proliferation and protein synthesis, and reduced protein degradation rates. chem960.com The combined treatment significantly alters nutrient partitioning within the animal's body, resulting in a reduction of fat content and an increase in water and protein content. Furthermore, investigations into liver gene expression in treated animals reveal an upregulation of androgen receptor and IGF-1, alongside a downregulation of IGF-2 and other genes involved in metabolic pathways. These findings suggest that the combined action of trenbolone acetate and estradiol-17β supports growth processes by inhibiting nutrient metabolism and protein breakdown, thereby promoting anabolism.

Isomeric Forms and Metabolites of Active Compounds

Both trenbolone acetate and estradiol-17β undergo biotransformation within biological systems, leading to the formation of various isomeric forms and metabolites, each with distinct biological activities.

Trenbolone Acetate Metabolites: Trenbolone acetate functions as a prodrug and is rapidly hydrolyzed in the body to its primary active form, 17β-trenbolone (17β-hydroxyestra-4,9,11-trien-3-one). wikipedia.org Other significant metabolites include 17α-trenbolone and trendione (B1210584) (TBO).

17β-trenbolone: This is a potent androgen receptor agonist, with activity comparable to that of 5α-dihydrotestosterone (DHT), a highly active endogenous androgen. wikipedia.org

17α-trenbolone: This isomer is the predominant trenbolone metabolite found in animal excretions, specifically urine and feces, accounting for a substantial percentage of the total trenbolone. However, its anabolic potency is considerably lower, approximately 5% of that of 17β-trenbolone, and its affinity for the human androgen receptor is reduced to about 4%.

Trendione (TBO): This metabolite can be formed through the oxidation of 17β-trenbolone. Conversely, 17α-trenbolone can be generated by the reduction of trendione. Due to its unique 3-oxotriene structure, trenbolone is not a substrate for the enzymes 5-alpha-reductase or aromatase. wikipedia.org

Estradiol-17β Metabolites: Estradiol-17β (E2) undergoes extensive metabolism, yielding various hydroxylated and conjugated forms.

Hydroxylated Metabolites: Key hydroxylated metabolites include 2-hydroxyestradiol (B1664083), 2-methoxyestradiol (B1684026), and 4-hydroxyestradiol. In some cellular contexts, 2-hydroxyestradiol and 2-methoxyestradiol have demonstrated greater potency than 17β-estradiol in inhibiting cell proliferation.

Isomers: 17α-estradiol is an isomer of 17β-estradiol but is considered biologically inactive in terms of its estrogenic effects. In implanted steers, 17α-estradiol is the primary estrogen moiety excreted in urine and feces.

Conjugated Metabolites: Estradiol (B170435) can also be metabolized into conjugated forms, such as 17β-estradiol-3-glucuronide and estradiol-17β-glucuronide, which are typically more water-soluble and readily excreted.

Molecular and Cellular Mechanisms of Action of Revalor Components

Androgen Receptor Binding and Signaling Pathways

Trenbolone (B1683226) acetate (B1210297) (TBA) is a synthetic anabolic androgenic steroid (AAS) that primarily mediates its effects through the androgen receptor (AR). coconote.app

Trenbolone acetate exhibits a high binding affinity for the androgen receptor, approximately three times greater than that of testosterone (B1683101). wikipedia.orgwikidoc.orgviamedica.plresearchgate.netcaldic.com This enhanced affinity is partly attributed to its unique chemical structure, which includes a lack of a carbon atom at the 19 position and the presence of a double bond at carbons 9 and 11. wikipedia.org These structural features also inhibit its aromatization into estrogenic metabolites, a common metabolic pathway for other androgens. wikipedia.org

Upon binding, the trenbolone acetate-AR complex undergoes translocation into the cell nucleus. viamedica.pl Within the nucleus, these complexes form homodimers and bind to specific DNA sequences known as androgen response elements (AREs) located within the promoter regions of target genes. viamedica.pl This binding event initiates or modulates the transcription of these genes, leading to altered protein synthesis and cellular functions. viamedica.pl

Unlike testosterone, trenbolone acetate is not significantly reduced by 5α-reductase into more potent androgens, which contributes to its reduced androgenic effects in certain androgen-sensitive tissues. researchgate.netcaldic.com Beyond its interaction with the AR, trenbolone acetate also demonstrates potent progestogenic activity, binding with high affinity to the progesterone (B1679170) receptor. wikipedia.orgviamedica.pl Additionally, it exhibits weak glucocorticoid activity. wikipedia.org

Current academic literature primarily details the genomic actions of trenbolone acetate via the androgen receptor. Information regarding specific non-genomic androgen receptor actions for trenbolone acetate was not prominently documented in the reviewed scientific literature.

Ligand-Dependent Transcriptional Regulation

Estrogen Receptor Binding and Signaling Pathways

Estradiol (B170435) (E2), a key component of Revalor, is the most potent endogenous estrogen in humans and mediates its biological effects predominantly through estrogen receptors (ERs). oup.comguidetopharmacology.org

Trenbolone acetate is generally not considered estrogenic and is not a substrate for the aromatase enzyme, which converts androgens to estrogens. wikipedia.orgresearchgate.net However, some in vitro studies have indicated that trenbolone and its metabolites possess a very low binding affinity for ERs, exhibiting approximately 20% of the efficacy of 17β-estradiol. caldic.com Furthermore, trenbolone has been reported to reduce serum 17β-estradiol concentrations in vivo and exert anti-estrogenic effects. caldic.com

Estrogen receptors regulate gene transcription through multiple mechanisms. The classical genomic pathway involves ligand-bound ER complexes binding directly to specific DNA sequences called Estrogen Response Elements (EREs) in target gene promoters. oup.comresearchgate.netresearchgate.netnih.govmdpi.com Beyond this, ERs also engage in ERE-independent mechanisms, where they interact with other DNA-bound transcription factors, such as AP-1, Sp1, and NF-κB, to modulate gene expression. oup.comresearchgate.netresearchgate.netnih.govmdpi.comportlandpress.com

A significant aspect of estrogen receptor signaling is its extensive crosstalk with other cellular signaling networks, particularly growth factor receptor pathways like the epidermal growth factor receptor (EGFR) family, which includes HER2. researchgate.netplos.orgaacrjournals.orgresearchgate.netaacrjournals.org This bidirectional crosstalk can involve both nuclear and non-nuclear (membrane and cytoplasmic) ER activities. researchgate.netaacrjournals.orgaacrjournals.org Membrane-associated ERs can directly or indirectly interact with growth factor receptors, leading to the activation of downstream kinase pathways such as the Ras-MAPK and PI3K-Akt pathways. oup.comresearchgate.netmdpi.comresearchgate.netplos.orgaacrjournals.orgresearchgate.netaacrjournals.org These activated kinase cascades can, in turn, phosphorylate ERs and other transcription factors, thereby modulating gene expression. oup.comresearchgate.netplos.orgresearchgate.netaacrjournals.org Additionally, ERs can promote the expression of growth factor receptors and their ligands, further contributing to this intricate network. researchgate.net Functional crosstalk also exists between ERs and other steroid hormone receptors, including the progesterone receptor, glucocorticoid receptor, and androgen receptor. mdpi.com

Estrogen Receptor Alpha and Beta Isoform Specificity

Satellite Cell Proliferation and Differentiation Modulation

Satellite cells are quiescent muscle stem cells located on the periphery of muscle fibers, playing a critical role in postnatal muscle hypertrophy, growth, maintenance, repair, and regeneration. acs.orgoup.comconicet.gov.arbioscientifica.comnih.govbioscientifica.comokstate.edu

The administration of combined estradiol (E2) and trenbolone acetate (TBA) implants has been shown to increase the number of muscle satellite cells. acs.orgokstate.edu Both TBA and E2 can individually increase the expression of insulin-like growth factor 1 (IGF-1) mRNA in cultured bovine satellite cells. acs.org

While direct addition of trenbolone to in vitro cell cultures containing satellite cells does not directly stimulate their proliferation, differentiation, or fusion, it indirectly enhances these processes. viamedica.pl Trenbolone increases the sensitivity of satellite cells to endogenous growth factors such as IGF-1 and fibroblast growth factor (FGF), thereby stimulating their activation and function. viamedica.plnih.gov Studies have shown that satellite cells cultured from trenbolone-treated rats exhibit greater proliferative responses when exposed to FGF and IGF-I. nih.gov This suggests that trenbolone's anabolic effects on muscle growth may be partly mediated by enhancing the responsiveness of satellite cells to these critical growth factors. nih.gov

Estradiol also plays a significant role in modulating satellite cell activity. It promotes the activation and proliferation of satellite cells, a mechanism that is thought to involve both ERα and ERβ. conicet.gov.arbioscientifica.comnih.govbioscientifica.comphysiology.org Conversely, estradiol deficiency has been linked to a reduction in the satellite cell pool, primarily by impairing their cell cycle progression, specifically the transition from G0/G1 to S and G2/M phases. nih.govphysiology.org In vitro experiments have demonstrated that treating freshly isolated satellite cells with estradiol leads to greater cell proliferation, the formation of larger cell colonies, and enhanced differentiation into myoblasts. physiology.org

Furthermore, both 17β-estradiol and trenbolone acetate have been observed to stimulate the proliferation of bovine satellite cells through a mechanism that involves the autocrine synthesis and release of IGF-1 and heparin-binding epidermal growth factor (HB-EGF). oup.com These locally produced growth factors then stimulate mitosis via their respective IGF-1 and EGF receptors. oup.com

Biochemical and Physiological Effects in Biological Systems

Influence on Protein Synthesis and Degradation Pathways

Revalor, through its primary components, significantly influences protein metabolism. Trenbolone (B1683226) acetate (B1210297), a potent anabolic-androgenic steroid, is known to stimulate muscle protein synthesis and inhibit protein degradation. viamedica.plwikipedia.orgncats.ionih.govaalondon.orgmarkwideresearch.com Studies have shown that trenbolone acetate directly increases the protein synthesis rate and decreases the protein degradation rate in fused bovine satellite cell cultures. nih.gov This anabolic effect also extends to promoting the synthesis of collagen fibers and enhancing bone metabolism. viamedica.pl

Estradiol (B170435), the estrogenic component, also plays a role in regulating protein synthesis at both transcriptional and translational levels. nih.govwikipedia.orgrichmond.edunih.govpnas.org It has been observed to induce the synthesis of specific proteins, such as estrogen receptor, progesterone (B1679170) receptor, and glucose-6-phosphate dehydrogenase. nih.gov The combined administration of anabolic hormones, including trenbolone acetate and/or estradiol, has been demonstrated to increase protein synthesis rates. nih.gov

Research findings indicate that a combined implant of 140 mg trenbolone acetate and 20 mg estradiol-17 beta in beef steers led to a notable improvement in live-weight gain and a proportional increase in nitrogen retention. nih.gov The ratio of protein deposition to protein synthesis was observed to be higher in steroid-treated animals (0.08-0.10) compared to control animals (0.05). nih.gov

Table 1: Influence on Protein Metabolism Parameters

| Parameter | Control Animals | Steroid-Treated Animals (Trenbolone Acetate + Estradiol) | Source |

| Protein deposition:synthesis ratio | 0.05 | 0.08-0.10 | nih.gov |

| Protein synthesis rate | Baseline | Increased | nih.gov |

| Protein degradation rate | Baseline | Decreased | nih.gov |

Nitrogen Retention Dynamics

A key anabolic effect of trenbolone acetate is its ability to increase nitrogen uptake by muscles, leading to enhanced nitrogen retention in lean body mass. viamedica.plwikipedia.orgncats.ioaalondon.orgmarkwideresearch.comfao.org This increased nitrogen retention is crucial for stimulating the synthesis of new proteins and/or inhibiting the degradation of existing proteins, thereby promoting muscle development. viamedica.pl The combined implant of trenbolone acetate and estradiol-17 beta has been shown to result in a proportionally greater increase in nitrogen retention in beef steers. nih.gov A slight decrease in urinary N tau-methylhistidine elimination after implantation also suggested a reduction in muscle protein degradation, contributing to improved nitrogen balance. nih.gov

Modulation of Lipid Metabolism

This compound's components exert significant influence on lipid metabolism, affecting both fat deposition and breakdown. Trenbolone acetate is associated with lipolytic effects, leading to a reduction in fat deposits in various body areas. viamedica.pl This compound can reduce the expression of adipogenic genes, such as PPARγ and C/EBPα, and activate Wnt signaling, which collectively promotes the myogenic lineage and may lead to lipolysis of adipose tissue. viamedica.pl Studies in rats have demonstrated a marked loss of subcutaneous, intramuscular, retroperitoneal, and perirenal fat following trenbolone treatment. viamedica.pl

Estradiol exhibits complex effects on lipid metabolism. It can suppress lipid storage genes and activate lipolytic pathways. nih.gov Estrogen activation of Estrogen Receptor alpha (ERα) appears to upregulate antilipolytic alpha2A-adrenergic receptors specifically in subcutaneous white adipose tissue (WAT), but not in visceral WAT. nih.govoup.comresearchgate.netfrontiersin.org This differential effect may contribute to maintaining female fat distribution, where estrogen can promote a gynoid distribution by stimulating visceral adipocyte lipolysis and subcutaneous adipogenesis. diva-portal.org Estradiol has also been shown to reduce adipogenesis through the activation of mTOR signaling, which inhibits PPARγ. frontiersin.org In female visceral adipose tissue, estrogen can increase lipolysis and decrease lipogenic gene expression, leading to reduced visceral adipose tissue mass. frontiersin.org

Anabolic steroids, including both trenbolone acetate and estradiol, are known to affect lipogenic and lipolytic enzymes in various tissues. nih.gov

Adipogenesis and Lipolysis Processes

The modulation of lipid metabolism by this compound's components directly impacts adipogenesis (fat cell formation) and lipolysis (fat breakdown). Trenbolone acetate actively promotes lipolysis by decreasing the expression of adipogenic genes like PPARγ and C/EBPα, and by activating the Wnt signaling pathway, which favors muscle development over fat accumulation. viamedica.pl This leads to observed reductions in various fat depots. viamedica.pl

Estradiol influences these processes through several mechanisms. It can suppress lipid storage by directly interacting with peroxisome proliferator-activated receptor gamma (PPARγ), a key driver of lipid storage and adipogenesis, thereby blocking its transcriptional activity. nih.gov In subcutaneous adipocytes, estradiol increases the number of antilipolytic α2A-adrenergic receptors, which can attenuate the lipolytic response to epinephrine. oup.comresearchgate.net Conversely, in visceral adipocytes, estrogen appears to promote lipolysis without affecting α2A-adrenergic receptors, contributing to its role in fat redistribution. frontiersin.orgdiva-portal.org Administration of estradiol to ovariectomized rats has been shown to increase the maximal lipolytic response of their white adipocytes to various stimuli by 60–70%. researchgate.net

Carbohydrate Metabolism Interventions

The estradiol component of this compound has notable interventions in carbohydrate metabolism. Estrogen deficiency is linked to impaired glucose tolerance and increased insulin (B600854) resistance. Conversely, estrogen replacement therapy has been shown to improve insulin sensitivity and reduce fasting glucose and insulin levels in healthy postmenopausal women. nih.govfrontiersin.org For instance, a regimen of 1 mg 17β-estradiol and 0.5 mg norethisterone acetate did not impair carbohydrate metabolism and appeared to improve insulin sensitivity. nih.gov

A systematic review and meta-analysis indicated that the co-administration of 17β-estradiol and norethisterone acetate could reduce fasting glucose, HbA1c, insulin, and C-peptide levels in females. frontiersin.org Specifically, significant reductions in HbA1c concentrations (Weighted Mean Difference: -0.65%) were observed in women receiving this combination compared to placebo. frontiersin.org Estradiol supplementation in men has been found to decrease glucose rate of appearance and disappearance during exercise, suggesting an alteration in fuel selection towards increased lipid use and reduced carbohydrate utilization. oup.com

Table 2: Effects of Estradiol on Carbohydrate Metabolism Markers

| Marker | Effect with Estradiol (or combination) | Source |

| Fasting Glucose | Reduced | nih.govfrontiersin.org |

| Fasting Insulin | Reduced | nih.govfrontiersin.org |

| Insulin Sensitivity | Improved | nih.gov |

| HbA1c Concentrations | Reduced (WMD: -0.65%) | frontiersin.org |

| Glucose Ra & Rd (during exercise) | Decreased | oup.com |

| Carbohydrate Use (during exercise) | Reduced | oup.com |

Hormonal Axis Interactions

The components of this compound interact with various hormonal axes, notably the somatotropic axis. Trenbolone acetate stimulates circulating insulin-like growth factor I (IGF-I) and insulin-like growth factor binding proteins (IGFBP). viamedica.pl Estradiol also plays a significant role in influencing the somatotropic axis. karger.comtennessee.eduoup.compaulogentil.comoup.com

Somatotropic Axis (Growth Hormone, IGF-1) Regulation

The combined implant of trenbolone acetate and estradiol is known to stimulate circulating insulin-like growth factor I (IGF-I) and insulin-like growth factor binding proteins (IGFBP) in feedlot cattle. viamedica.pl This stimulation is a key mechanism for promoting growth. viamedica.pl

Estradiol can activate the growth hormone (GH) axis, potentially through its effects on Growth Hormone-Releasing Hormone (GHRH) and somatostatin (B550006) (SS) in ruminants. karger.com It can also enhance the sensitivity of the somatotropic axis to kisspeptin-10 (B1632629), leading to increased GH release. tennessee.edu Studies have shown that plasma concentrations of GH increased following kisspeptin-10 administration in cows treated with estradiol cypionate and/or progesterone. tennessee.edu

Oral administration of estrogen has been reported to increase mean 24-hour GH concentrations to levels comparable to premenopausal women and can augment GH secretory response to GHRH. oup.com However, orally administered estrogen may also decrease serum IGF-I levels, suggesting a complex interplay where estrogen can increase GH secretion but potentially reduce liver sensitivity to GH. oup.comoup.com Estrogen treatment in prepubertal girls has been observed to significantly increase GH Approximate Entropy (ApEn), indicating a more disorderly GH release process. paulogentil.com

Table 3: Effects on Somatotropic Axis Components

| Parameter | Effect of Trenbolone Acetate + Estradiol | Source |

| Circulating IGF-I | Increased | viamedica.pl |

| Circulating IGFBP | Increased | viamedica.pl |

| GH Release (with estradiol) | Increased (especially with kisspeptin-10) | tennessee.edu |

| Mean 24-h GH concentrations (oral estradiol) | Increased (up to 3-fold) | oup.com |

| Serum IGF-I (oral estradiol) | Decreased | oup.comoup.com |

| GH Approximate Entropy (estradiol) | Increased | paulogentil.com |

Research Methodologies for Studying Revalor and Its Components

In Vitro Cellular and Molecular Models

In vitro studies are crucial for investigating the direct effects of trenbolone (B1683226) acetate (B1210297) and estradiol (B170435) on specific cell types and molecular pathways, offering a controlled environment to dissect complex biological processes.

Various cell culture systems are utilized to study the impact of Revalor components. Myoblast cell lines, such as C2C12 and Sol8 myoblasts, are frequently employed to examine the effects of anabolic hormones like trenbolone acetate and estradiol on processes critical for muscle growth, including cell proliferation and protein synthesis researchgate.netnih.govresearchgate.net. Studies have shown that treatment with these anabolic hormones can increase myoblast proliferation and protein synthesis rates researchgate.netnih.gov.

Bovine satellite cells (BSCs), which are muscle stem cells, are also a key model for understanding muscle accretion. Research on BSC cultures indicates that both trenbolone acetate and estradiol can increase proliferation rates and protein synthesis, while simultaneously decreasing protein degradation rates acs.orgscite.ai.

Granulosa cells, which are somatic cells within ovarian follicles, serve as another important cell culture model, particularly for studying estrogen production and ovarian function mdpi.com. These cells are known to synthesize reproductive steroid hormones like estradiol and progesterone (B1679170) mdpi.com. Studies involving granulosa cells have explored the role of enzymes like ornithine decarboxylase (ODC) in regulating their proliferation and apoptosis, with ODC inhibition affecting cell number and progesterone levels researchgate.net.

Human endometrial stromal cells have also been used to investigate the expression of estrogen and progesterone receptors and to study hormonal regulation mdpi.com. These cells express measurable levels of estrogen receptors (ER-α and ER-β) and progesterone receptors (PR-A and PR-B), making them suitable for studying hormonal responses mdpi.com.

Gene expression analysis is a fundamental tool for identifying changes in messenger RNA (mRNA) abundance in response to trenbolone acetate and estradiol. Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is widely used for this purpose, allowing for the quantification of specific gene transcripts researchgate.netnih.govmdpi.comresearchgate.netanimbiosci.orgnih.gov. RNA sequencing (RNA-Seq) represents a more advanced, high-throughput 'omics' technology that enables comprehensive transcriptomic profiling and the discovery of novel biomarkers researchgate.netanimbiosci.org.

Studies using RT-qPCR in cell cultures and animal tissues have identified numerous genes whose expression is influenced by this compound components. For instance, the combination of trenbolone acetate and estradiol has been shown to significantly affect the mRNA expression of steroid receptors (e.g., estrogen receptor-alpha, glucocorticoid receptor-alpha), apoptosis regulators (e.g., Fas), pro-inflammatory interleukins (e.g., IL-1alpha, IL-1beta, IL-6), and major histocompatibility complex class II (MHCII), among others researchgate.net. In bovine liver, studies using RT-qPCR have demonstrated the upregulation of androgen receptor and insulin-like growth factor 1 (IGF-1), and downregulation of genes such as IGF-2, insulin-like growth factor binding protein 2, and various enzymes involved in metabolism nih.govresearchgate.net. Additionally, changes in mRNA involved in polyamine biosynthesis, proliferation, and protein synthesis have been observed in myoblasts treated with these hormones researchgate.netnih.gov.

The following table summarizes some genes whose expression is regulated by trenbolone acetate and/or estradiol:

| Gene/Protein Name | Regulation by TBA/E2 (Example Context) | Detection Method | Source |

| Androgen Receptor (AR) | Upregulation (bovine liver, myoblasts) | RT-qPCR | nih.govresearchgate.net |

| Estrogen Receptor-alpha (ER-alpha) | Influenced (human cells, bovine blood) | RT-qPCR | mdpi.comresearchgate.net |

| Glucocorticoid Receptor-alpha (GR-alpha) | Influenced (bovine blood) | RT-qPCR | researchgate.net |

| Insulin-like Growth Factor 1 (IGF-1) | Upregulation (bovine liver, muscle) | RT-qPCR | acs.orgnih.govresearchgate.net |

| Insulin-like Growth Factor 2 (IGF-2) | Downregulation (bovine liver) | RT-qPCR | nih.govresearchgate.net |

| Myostatin | Modulation (myoblasts) | RT-qPCR | researchgate.net |

| Pax7 | Modulation (myoblasts) | RT-qPCR | researchgate.net |

| Ornithine Decarboxylase (ODC) | Increased mRNA abundance (myoblasts) | RT-qPCR | researchgate.net |

| Regucalcin (RGN) | Downregulation (bovine prostate, testis) | RT-qPCR | plos.org |

Protein expression analysis complements gene expression studies by directly assessing the levels of proteins, which are the functional molecules in cells. Western blotting is a common technique used to detect and quantify specific proteins in cell lysates or tissue homogenates mdpi.comnih.govplos.orgresearchgate.netnih.gov. For example, Western blot analysis has been used to confirm the expression of estrogen and progesterone receptors in human endometrial stromal cells mdpi.com, and to analyze proteins like embryonic myosin and WNT1-inducible-signaling pathway protein 2 (WISP-2) in muscle tissue nih.gov. Regucalcin (RGN) protein expression has also been analyzed in various bovine tissues using Western blotting plos.org.

Proteomics, which involves the large-scale study of proteins, utilizes advanced methods such as two-dimensional gel electrophoresis (2D gel), mass spectrometry, and protein microarrays nih.govresearchgate.net. These techniques allow for the identification of protein spots that differentiate between treated and control groups, and for the sequencing of proteins to determine their identity nih.govresearchgate.netnih.gov. Proteomic approaches are valuable for biomarker research, although fewer publications are available compared to transcriptomic studies researchgate.net.

Receptor binding assays are fundamental for understanding how trenbolone acetate and estradiol exert their effects by interacting with specific cellular receptors. Trenbolone compounds, including trenbolone acetate, are known to have a high binding affinity for the androgen receptor (AR), reportedly three times higher than that of testosterone (B1683101) wikipedia.org. This strong binding to the AR is a primary mechanism through which trenbolone acetate mediates its anabolic and androgenic effects wikipedia.org.

Estradiol, as an estrogen, primarily mediates its effects through classical estrogen receptors, specifically estrogen receptor-alpha (ESR1) and estrogen receptor-beta (ESR2) acs.org. Its actions are also mediated, at least in part, through the G-protein coupled estrogen receptor (GPER1), formerly known as G-protein coupled receptor 30 (GPR30) acs.org. Compounds that suppress estradiol's ability to bind to ESR1 and ESR2, such as ICI 182 780, are used in receptor binding assays to confirm the involvement of these classical receptors in estradiol's effects on cellular processes like protein synthesis and degradation acs.org.

Protein Expression Analysis (Proteomics, Western Blotting)

Animal Models (excluding specific dosage/administration protocols)

Animal models, particularly cattle, are indispensable for studying the systemic effects of this compound and its components on growth, metabolism, and physiological parameters in a whole-organism context.

Studies involving this compound in animal models typically utilize controlled feeding and management systems to assess its impact on livestock performance. Beef steers and heifers are commonly housed in confinement for slaughter, allowing for standardized feeding and environmental conditions fda.govnih.govmerck-animal-health-usa.com. Research designs often involve comparing groups of implanted animals to non-implanted control groups to isolate the effects of the growth promotant fda.govresearchgate.netunl.edu.

Key performance indicators measured in these studies include average daily gain (ADG), feed efficiency (FE), hot carcass weight (HCW), and ribeye area (REA) fda.govunl.edu. Initial body weights are typically recorded by weighing pens of animals, with the pen weight divided by the number of animals to determine mean initial body weight nih.gov.

Experiments are designed to evaluate various implant strategies and the impact of different "days on feed" (DOF) on animal performance and carcass characteristics nih.govresearchgate.netunl.edu. For instance, studies might compare the performance of animals receiving a single implant at feedlot arrival versus those undergoing a re-implantation strategy partway through the feeding period nih.govmerck-animal-health-usa.com. The goal is to understand how these management practices influence growth and efficiency over the entire feeding period.

The following table provides an overview of typical parameters measured in animal model studies of this compound:

| Parameter Measured | Description | Source |

| Average Daily Gain (ADG) | Rate of weight gain per day. | fda.govunl.edu |

| Feed Efficiency (FE) | Ratio of weight gain to feed consumed. | fda.govunl.edu |

| Hot Carcass Weight (HCW) | Weight of the animal's carcass immediately after slaughter. | fda.govunl.edu |

| Ribeye Area (REA) | Cross-sectional area of the longissimus dorsi muscle. | fda.gov |

| Initial Body Weight (BW) | Body weight at the start of the feeding period. | nih.gov |

| Days on Feed (DOF) | Duration of the feeding period. | nih.govresearchgate.netunl.edu |

Tissue Biopsy and Sample Collection Techniques

Research into the effects of this compound and its active components, trenbolone acetate and estradiol, frequently involves the collection of various biological samples from treated animals. Common sample types include tissue biopsies, blood, urine, and fecal samples researcher.lifenih.govfao.orgnih.gov.

Muscle Biopsies: The Longissimus muscle (LM) is a frequently targeted tissue for biopsy, often utilizing specialized tools such as a Bergstrom biopsy needle nih.govsci-hub.se. These muscle samples are typically snap-frozen in liquid nitrogen immediately after collection and stored at ultra-low temperatures (e.g., -80°C) to preserve molecular integrity for subsequent analyses, such as RNA isolation for gene expression studies sci-hub.se.

Liver Samples: Liver tissue is another critical sample type, particularly for metabolomic analyses, as it plays a central role in metabolism and detoxification. Studies have collected liver samples from treated and untreated bulls for liquid chromatography-mass spectrometry (LC-MS) based metabolomic profiling researcher.lifeizsvenezie.it.

Adipose Tissue Biopsies: Subcutaneous adipose biopsies have also been collected to assess the impact of implants on lipogenic gene expression scielo.org.za.

Blood, Urine, and Fecal Samples: These biological fluids and excreta are routinely collected to characterize the excretion profiles of trenbolone acetate and estradiol metabolites. For instance, blood, urine, and fecal samples have been collected over extended periods (e.g., 112 days post-implantation) and analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites like 17α-trenbolone and 17α-estradiol nih.govnih.gov. These samples provide insights into the metabolic pathways and elimination of the compounds.

Physiological Parameter Monitoring

Monitoring physiological parameters is fundamental to evaluating the effects of this compound implants on animal performance and well-being. This involves both direct measurements and the use of advanced monitoring systems.

Growth Performance Metrics: Key parameters include body weight (BW), average daily gain (ADG), dry matter intake (DMI), and feed conversion ratio (G:F) scirp.orgscirp.org. These are typically measured at regular intervals throughout the study period. For example, BW measurements are often taken before morning feed delivery at specific days relative to implantation nih.gov.

Sera Metabolite Responses: Blood serum is analyzed for various metabolites and hormones to understand the systemic impact of the implants. Parameters such as estradiol-17β (E2), 17β-trenbolone (TbOH), insulin-like growth factor 1 (IGF-I), non-esterified fatty acids (NEFA), and urea-nitrogen (SUN) are commonly assessed nih.gov. Studies have shown that implants containing trenbolone acetate and estradiol can elevate levels of E2, TbOH, and IGF-I, while decreasing SUN nih.gov.

Metabolomics and Microbiome Analysis in Ruminant Systems

Metabolomics and microbiome analysis offer advanced insights into the complex biological changes induced by this compound and its components in ruminants.

Metabolomics: This approach involves the comprehensive study of metabolites within biological samples to characterize metabolic profiles and identify disturbances caused by anabolic steroid administration researcher.lifeizsvenezie.itresearchgate.net.

Techniques: Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a primary technique used for metabolomic analysis of samples such as liver and serum researcher.lifeizsvenezie.itresearchgate.net. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) chromatographic separations are employed to cover a broad range of metabolites researcher.lifeizsvenezie.it.

Findings: Studies have identified specific metabolic perturbations in the liver and serum of bovines treated with this compound-XS (containing trenbolone acetate and β-estradiol), highlighting potential biomarkers that can discriminate treated animals from control groups researcher.lifeizsvenezie.itresearchgate.net. For instance, eight candidate markers were identified in liver samples, with a subset of four being validated by independent laboratories researcher.life. Serum metabolomics has also shown promise in screening for anabolic misuse, successfully classifying animals based on their hormonal treatment status researchgate.net.

Microbiome Analysis: The rumen microbiome plays a crucial role in feed efficiency and animal growth frontiersin.org. Research investigates how implant strategies influence these microbial communities.

Techniques: Rumen content samples are collected (e.g., via orogastric tubing) and subjected to sequencing to identify and characterize bacterial, archaeal, and protozoal communities frontiersin.org. Untargeted metabolomics can also be performed on rumen content using ultra-high performance liquid chromatography high-resolution mass spectrometry frontiersin.org.

Advanced Imaging Techniques in Tissue Analysis

Advanced imaging techniques provide non-invasive or minimally invasive ways to visualize and analyze tissue structures and their changes in response to this compound and its components.

Computed Tomography (CT) and Magnetic Resonance Imaging (MRI): These modalities offer detailed anatomical insights and are indispensable tools in veterinary diagnostics mdpi.comfrontiersin.orgnih.gov. MRI, in particular, provides high-contrast, anatomically detailed tomographic images, excelling in visualizing soft tissues, musculoskeletal, nervous, and lymphatic structures mdpi.comfrontiersin.orgnih.gov. CT provides detailed images for most body areas and can be enhanced with spectral CT, cone beam CT (CBCT), and multidetector CT (MDCT) frontiersin.orgvettimes.com.

Positron Emission Tomography (PET): PET provides functional information, often combined with CT (PET/CT) to offer both anatomical and functional insights, which can be valuable for detecting metabolic activity within tissues mdpi.comnih.govvettimes.com.

Ultrasonography: Various ultrasonographic techniques, including B-mode, Doppler, contrast-enhanced, three-dimensional, and elastography, are used for evaluating tissue abnormalities and can provide immediate results mdpi.com. Elastography, for example, measures tissue stiffness, which can indicate changes in elasticity due to physiological or pathological processes vettimes.com.

Optical Imaging Techniques: For high-resolution analysis at cellular and subcellular levels, advanced optical imaging techniques such as confocal microscopy, optical coherence tomography (OCT), and two-photon microscopy (TPM) are employed researchgate.net. Vibrational OCT (VOCT) is a technique that can non-invasively measure the mechanical properties of tissues and implants, providing both images and displacement data scirp.org. These techniques can offer "optical biopsies," potentially reducing the need for more invasive physical biopsies vettimes.comresearchgate.net.

Statistical Approaches in Data Analysis

Experimental Designs: Common experimental designs include completely randomized designs and factorial arrangements, which allow for the evaluation of multiple factors (e.g., implant treatment, body weight) and their interactions scirp.orgscirp.orgmedwinpublishers.comoup.com.

Statistical Models: Mixed models ANOVA (Analysis of Variance) are frequently used, especially when dealing with repeated measures data, where the same animals are measured multiple times over a study period frontiersin.orgscirp.orgscirp.org. The statistical model typically includes fixed effects (e.g., implant treatment, weight class, day) and random effects (e.g., individual animal or pen) scirp.orgscirp.orgoup.com.

Data Analysis Techniques:

Least-Squares Means (LSM): Results are often reported as least-squares means, and the PDIFF option in statistical software (e.g., SAS) is used to separate means when a significant preliminary F-test is detected frontiersin.orgscirp.orgscirp.org.

Akaike Information Criterion (AIC): The AIC is used to select the most appropriate covariance structure for repeated measures analyses, aiming for the lowest AIC value scirp.orgscirp.org.

Nonparametric Tests: For certain data types, nonparametric tests like the independent t-test or Friedman's test may be employed, especially when assumptions for parametric tests are not met nih.gov.

Multivariate Statistical Tools: In metabolomic studies, multivariate statistical tools are applied to datasets to identify common metabolites that show significant changes in concentrations following steroid administration, aiding in the selection of potential biomarkers researcher.lifeizsvenezie.itresearchgate.net.

Significance Levels: A predefined alpha (α) level, commonly 0.05 or 0.10, is used to determine statistical significance nih.govmedwinpublishers.com.

These statistical approaches ensure that the observed differences in physiological parameters, metabolic profiles, and microbial communities are reliably attributed to the effects of this compound and its components.

Analytical Chemistry of Revalor Components and Metabolites

Detection and Quantification in Biological Matrices

The detection and quantification of trenbolone (B1683226) acetate (B1210297), estradiol (B170435), and their metabolites in biological matrices such as blood, urine, and feces typically involve chromatographic separation coupled with mass spectrometry, or immunoassay-based screening methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely utilized and highly effective technique for the detection and quantification of trenbolone acetate, estradiol, and their metabolites in various biological matrices. This method offers high sensitivity and specificity, making it suitable for trace analysis in complex samples. LC-MS/MS is particularly advantageous for steroid analysis as it often does not require derivatization, unlike gas chromatography methods, simplifying sample preparation and improving reproducibility for compounds with multiple hydroxyl groups.

Studies have successfully applied LC-MS/MS to analyze trenbolone acetate and estrogen metabolites in blood, urine, and fecal samples from implanted steers. For instance, a method developed for multi-class steroid hormone detection using LC-MS/MS achieved biologically relevant limits of detection (LODs) for various hormones, including estradiol, with improved response through derivatization with dansyl chloride. Another study validated an LC-MS/MS method for simultaneous quantification of multiple steroids, including 17β-estradiol, from diverse mammalian and avian samples, reporting extraction recoveries of 87–101% and low coefficients of variation (≤8.25%).

The technique's ability to provide high analytical sensitivity and specificity, along with simultaneous detection of multiple analytes, makes it a preferred choice for metabolomics studies of steroids.

Table 1: Representative LC-MS/MS Detection Parameters for Revalor Components and Metabolites

| Analyte | Matrix | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery (%) | Source |

| Estradiol | Serum | 0.005 ng/mL (LOQ) | 86.4–115.0 | |

| 17β-Estradiol | Serum/Plasma | Quantifiable at S/N ≥ 10 (from 100 µL) | 87–101 | |

| Trenbolone metabolites | Urine/Feces | Not explicitly stated, but concentrations reported | - | |

| Estrogen metabolites | Urine/Feces | Not explicitly stated, but concentrations reported | - |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful analytical technique employed for the detection of trenbolone metabolites and estrogens, particularly in environmental and biological matrices. GC-MS/MS can offer excellent chromatographic resolution and improved sensitivity, especially in complex and heterogeneous samples.

A key aspect of GC-MS/MS for steroid analysis is the frequent requirement for derivatization, typically to improve volatility and thermal stability of the analytes. For trenbolone metabolites, N-methyl-N-(trimethylsilyl)trifluoro-acetamide-iodine (MSTFA-I₂) derivatization has been successfully used for analysis in receiving waters and surface soils. This method achieved detection levels of 0.5–1 ng/L for trenbolone metabolites in water samples, with method recoveries generally ranging from 80–120%. For instance, 17α-trenbolone was detected in commercial confined animal feeding operation (CAFO) surface soils at concentrations between 4–6 ng/g dry weight.

While LC-MS/MS is often preferred for steroid analysis due to its ability to analyze compounds without a preparatory derivatization step, GC-MS/MS, especially with tandem mass spectrometry, provides high selectivity and signal-to-noise ratios, enhancing confidence in results.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), serve as popular screening methods for natural hormones, including estradiol, due to their efficiency in processing samples and relatively lower cost. These methods are frequently based on assays initially developed for diagnostic purposes in human medicine.

However, a significant limitation of conventional immunoassay techniques is their potential lack of specificity and sensitivity, particularly when measuring low concentrations of steroids or in the presence of structurally similar compounds that can lead to cross-reactivity. For example, studies comparing RIA or ELISA measurements of estrogens to LC-MS/MS results have shown that immunoassay-derived absolute concentrations can be significantly higher (1.4–11.8 times higher) due to these issues. Despite these discrepancies in absolute values, immunoassays can still show moderate to high correlations with LC-MS/MS for ranked concentrations, especially in premenopausal women where steroid levels are higher. For estradiol, specific immunoassays have been developed with good precision and low detection limits, demonstrating specific recognition without significant cross-reaction from other major steroids.

Droplet Digital PCR (ddPCR) is a highly sensitive and precise nucleic acid amplification technology primarily used for absolute quantification of DNA and RNA. While ddPCR is not used for the direct chemical detection of steroid compounds like trenbolone acetate or estradiol, it plays a role in indirect biomarker detection by assessing changes in gene expression or other nucleic acid-based biomarkers that are responsive to or indicative of the physiological effects of these compounds.

This technology partitions a sample into thousands of nanoliter-sized droplets, allowing for individual PCR reactions to occur in each droplet, enabling absolute quantification without the need for a standard curve. Its high sensitivity makes it effective for resolving low-abundance targets and detecting minute genetic changes. For instance, ddPCR has been explored for detecting illicit glucocorticoid administration in bovine by evaluating the expression of specific genes like FKBP5 as a biomarker, which is a genetic response to steroid treatment. This application highlights ddPCR's utility in monitoring the biological impact of exogenous compounds through their induced genetic alterations, rather than their direct chemical presence.

Immunoassays for Screening (e.g., ELISA, RIA)

Metabolite Identification and Profiling

The metabolism of this compound components, trenbolone acetate and estradiol, in biological systems leads to the formation of various metabolites, which are critical for understanding their biological activity and environmental fate. Metabolite identification and profiling are typically performed using advanced mass spectrometry techniques, often coupled with chromatography.

Following administration, trenbolone acetate is hydrolyzed to 17β-trenbolone, which is considered the most biologically active form. Both 17β-trenbolone and 17β-estradiol are primarily excreted as their 17α-epimers: 17α-trenbolone and 17α-estradiol. These 17α-epimers are generally the predominant metabolites found in urine and feces.

Research findings indicate the following metabolite profiles:

Trenbolone Metabolites: In urine and feces of implanted steers, 17α-trenbolone is the predominant metabolite, accounting for 86.6 ± 8.4% and 95.3 ± 5.5% of total measured trenbolone, respectively. Other metabolites, such as 17β-trenbolone and trendione (B1210584), are also observed, though often as minor components in excreta. In serum, however, 17β-trenbolone is often the primary metabolite detected, with concentrations varying over time post-implantation.

Estradiol Metabolites: Similarly, 17α-estradiol is the primary estrogen metabolite in urine and feces, comprising 89.3 ± 3.8% and 87.1 ± 7.0% of total measured estrogens, respectively. Estrone (B1671321) and 17β-estradiol are also present as secondary metabolites. Steroids in urine are largely excreted as conjugates (e.g., glucuronides or sulfates), with 17α-trenbolone and 17α-estradiol conjugates forming a significant portion of the total concentrations.

Table 2: Predominant Metabolites of this compound Components in Biological Matrices

| Parent Compound | Primary Metabolites (Urine/Feces) | Primary Metabolites (Serum) | Minor Metabolites (Excreta) |

| Trenbolone Acetate | 17α-Trenbolone | 17β-Trenbolone | 17β-Trenbolone, Trendione |

| Estradiol | 17α-Estradiol | 17β-Estradiol (parent compound also present) | Estrone, 17β-Estradiol |

Mean concentrations of 17α-trenbolone and 17α-estradiol in feces of implanted steers have been reported as 5.9 ± 0.37 ng/g and 2.7 ± 0.22 ng/g, respectively. In simulated runoff from confined animal feeding operations, 17α-trenbolone concentrations ranged from 1–350 ng/L, and trendione concentrations from 1–170 ng/L.

Isotope Ratio Mass Spectrometry for Endogenous/Exogenous Differentiation

Isotope Ratio Mass Spectrometry (IRMS), particularly Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a highly specialized and crucial technique for distinguishing between endogenously produced steroids and those administered exogenously. This differentiation is vital in contexts such as anti-doping control and verifying the illegal use of natural hormones as growth promotants.

The principle behind IRMS relies on measuring the precise carbon isotope ratios (¹³C/¹²C) of steroid compounds. Synthetic steroids, including those derived from plant sterols, typically exhibit a depleted ¹³C/¹²C ratio compared to endogenous steroids, which are synthesized from dietary carbon sources. This difference in isotopic signature allows for the identification of an exogenous origin, even for compounds that are chemically identical to naturally occurring ones.

For accurate δ¹³C determinations, it is essential to introduce the compounds into the IRMS system in a highly purified and interference-free state. This often necessitates extensive sample preparation, including solid-phase extraction and multi-dimensional liquid chromatography clean-up steps, to remove co-eluting compounds and matrix interferences. While analytical methods for screening and confirmation of natural hormones are widely available, GC-C-IRMS remains the primary approach for definitively proving the abuse of natural hormones based on analyses of biological samples for the parent compound or its metabolites.

Environmental Fate and Transport of Revalor Compounds

Degradation Pathways in Environmental Compartments (Soil, Water)

The primary route for Revalor compounds to enter the environment is through the runoff of urine and feces from dosed livestock. nih.gov Once introduced, these compounds undergo various degradation processes, though their persistence can vary significantly depending on the environmental matrix and conditions. Trenbolone (B1683226) acetate (B1210297) metabolites, including 17α-trenbolone, 17β-trenbolone, and trendione (B1210584), have been detected in various environmental matrices such as surface waters, liquid manure, dung, soil, and feedlot runoff. nih.gov Similarly, estradiol (B170435) and its metabolites are released through animal excrement and can contaminate waterways via agricultural runoff. mdpi.com

Biotransformation by microorganisms is a significant pathway for the degradation of both trenbolone and estradiol compounds in soil and water.

Trenbolone Metabolites: In aerobic agricultural soils, 17α-trenbolone and 17β-trenbolone exhibit relatively rapid degradation, with half-lives ranging from a few hours to 0.5 days at low concentrations. Trendione, however, tends to be more persistent, with half-lives of 1 to 4 days in the same soils. unr.edu Microbial degradation rates for trenbolone metabolites are influenced by environmental factors, decreasing with reduced water availability and lower temperatures. purdue.eduresearchgate.net A notable observation is the potential for a small amount (≤ 1.5%) of trendione and 17α-trenbolone to convert back to 17β-trenbolone. purdue.edu

In aqueous systems, trenbolone metabolites are generally more persistent compared to their degradation rates in soils. At 20°C, observed half-lives for 17β-trenbolone, trendione, and 17α-trenbolone in water are approximately 0.9, 1.3, and 2.2 days, respectively. Colder conditions can significantly increase these half-lives, extending them up to 8.5 days. researchgate.netnih.govuiowa.edu Biotransformation pathways often show an enzymatic preference for interconversion between trendione and 17β-trenbolone. researchgate.netnih.govuiowa.edu The resulting dehydrogenation products, which are major detectable transformation products, often retain key structural elements responsible for the original compounds' bioactivity. researchgate.netuiowa.edu

In animal excreta, the biotransformation of trenbolone acetate metabolites and estrogens is well-characterized. For instance, 17α-trenbolone has a half-life of 5.1–9.5 days in excreta. nih.gov

Estradiol Metabolites: Estradiol and its metabolites undergo rapid biotransformation in various environmental compartments. In aerobic soil, the half-lives for estrone (B1671321) (E1), 17β-estradiol (E2), and estriol (B74026) (E3) are typically 2.8–4.9 days, 0.8–1.1 days, and 0.7–1.7 days, respectively. mdpi.com In river water, E1 and E2 generally have half-lives of 2–3 days. mdpi.com Microorganisms play a crucial role in these transformations, capable of metabolizing estrogens and interconverting different forms, such as the conversion of E1 to E3 by nitrifying bacteria or ethinylestradiol (EE2) to E1 by Sphingobacterium sp. mdpi.com

In activated sludge, 17β-estradiol can be rapidly transformed into non-estrogenic compounds by bacteria, although an initial increase in estrone concentration may be observed. acs.org Degradation in river sediment is considerably faster than in water, attributed to higher microbial population densities. usda.gov Conjugated estrogens, such as 17β-estradiol-3-glucuronide (E2-3G), can persist in water for two weeks or more, but degrade rapidly in river sediment within one to two days. usda.gov These conjugates can also be hydrolyzed by bacterial enzymes back into their unconjugated, active forms. acs.orgresearchgate.net Under anaerobic conditions, E2 can be transformed to E1, but complete degradation of estrogens under these conditions is minimal, suggesting potential accumulation in anoxic environments.

Table 1: Aerobic Biotransformation Half-Lives of Trenbolone and Estradiol Metabolites

| Compound | Environmental Compartment | Temperature (°C) | Half-Life (approx.) | Source |

| 17α-Trenbolone | Aerobic Soil | Not specified | A few hours to 0.5 days | unr.edu |

| 17β-Trenbolone | Aerobic Soil | Not specified | A few hours to 0.5 days | unr.edu |

| Trendione | Aerobic Soil | Not specified | 1 to 4 days | unr.edu |

| 17α-Trenbolone | Aqueous Systems | 20 | 2.2 days | researchgate.netnih.govuiowa.edu |

| 17β-Trenbolone | Aqueous Systems | 20 | 0.9 days | researchgate.netnih.govuiowa.edu |

| Trendione | Aqueous Systems | 20 | 1.3 days | researchgate.netnih.govuiowa.edu |

| 17α-Trenbolone | Excreta | Not specified | 5.1-9.5 days | nih.gov |

| Estrone (E1) | Aerobic Soil | Not specified | 2.8–4.9 days | mdpi.com |

| 17β-Estradiol (E2) | Aerobic Soil | Not specified | 0.8–1.1 days | mdpi.com |

| Estriol (E3) | Aerobic Soil | Not specified | 0.7–1.7 days | mdpi.com |

| Estrone (E1) | River Water | Not specified | 2–3 days | mdpi.com |

| 17β-Estradiol (E2) | River Water | Not specified | 2–3 days | mdpi.com |

Phototransformation, driven by sunlight, plays a role in the degradation of these compounds. However, for trenbolone metabolites, a unique phenomenon of diurnal cycling has been observed.

Trenbolone Metabolites: While initial studies suggested that trenbolone acetate metabolites would degrade through phototransformation, more recent research indicates that these endocrine-disrupting metabolites can reform during the night. thecattlesite.comwikipedia.org This "product-to-parent reversion" mechanism leads to a diurnal cycling of the compounds, meaning concentrations can rebound in the dark after photodegradation during daylight hours. wikipedia.orgacs.orgresearchgate.netnih.govnih.govacs.org This reversibility is highly dependent on temperature and pH. nih.govnih.govacs.org Furthermore, photoproducts formed from trenbolone metabolites can react to produce structural analogs that retain biological activity. acs.orgnih.govnih.govacs.org This nocturnal reformation has led researchers to refer to trenbolone as the "vampire steroid" due to its unexpected persistence. wikipedia.org

Estradiol Metabolites: 17β-estradiol undergoes photodegradation when exposed to simulated sunlight. This process is enhanced significantly in the presence of dissolved organic carbon (DOC), with degradation rates increasing by 40-50%. This suggests that radicals formed from the photolysis of DOC contribute substantially to estradiol degradation. researchgate.net Photodegradation of estradiol can occur under UV-A and visible light, not solely limited to UV-B radiation. researchgate.net Similar to trenbolone, estradiol and estrone are interconvertible under both light and dark conditions. asm.org

Biotransformation Processes

Persistence and Mobility in Aquatic and Terrestrial Systems

The environmental persistence of this compound compounds and their metabolites contributes to the contamination of water supplies and can disrupt aquatic reproductive processes. wikipedia.org

Trenbolone Metabolites: Trenbolone metabolites are introduced into the environment primarily through runoff from livestock waste. nih.gov They can also be transported to terrestrial environments via land-applied manure or even through aerial transport of metabolites associated with dust. nih.gov These compounds exhibit significant persistence, particularly in aqueous systems, where they are more stable than in soils. researchgate.netnih.govuiowa.edu Their persistence is exacerbated by the diurnal cycling phenomenon, which allows for the regeneration of parent compounds from photoproducts. thecattlesite.comwikipedia.org

Mobility in soil is influenced by sorption, which correlates well with soil organic carbon (OC) content and is isomer-dependent. For instance, the log OC-normalized distribution coefficients (Koc, L/kg) are 2.77 ± 0.12 for 17α-trenbolone, 3.08 ± 0.1 for 17β-trenbolone, and 3.38 ± 0.19 for trendione. purdue.edu Strong adsorption to soil particles can immobilize these compounds for several months, delaying their degradation. unr.edu Despite this, trenbolone metabolites can be detected in feedlot effluents and surface waters, with concentrations potentially exceeding levels known to cause adverse effects in aquatic organisms. unr.eduresearchgate.net

Table 2: Log OC-Normalized Distribution Coefficients (Koc) for Trenbolone Metabolites

| Compound | Log Koc (L/kg) ± Standard Deviation | Source |

| 17α-Trenbolone | 2.77 ± 0.12 | purdue.edu |

| 17β-Trenbolone | 3.08 ± 0.1 | purdue.edu |

| Trendione | 3.38 ± 0.19 | purdue.edu |

Estradiol Metabolites: Estrogenic compounds are readily released into the natural environment and can spread from soil to water, potentially reaching shallow groundwater. mdpi.com Their half-life in soil can range from 1 to 10 days, with faster degradation occurring under higher temperatures, UV exposure, and aerobic conditions. mdpi.com Conjugated estrogens exhibit higher mobility due to their increased water solubility, and significant concentrations of intact conjugated forms like E2-3G have been detected in groundwater near agricultural sites. researchgate.net In soil, estradiol shows a high sorption affinity, which correlates with mineral particle size and organic matter content, and is linked to the soil's surface area and/or cation-exchange capacity. acs.orgnih.gov Degradation and transformation of estradiol can occur rapidly in the sorbed phase. acs.orgnih.gov

Bioavailability and Potential for Environmental Interaction

The presence of this compound compounds and their metabolites in the environment raises concerns due to their bioavailability and potential for adverse environmental interactions, particularly as endocrine-disrupting compounds.

Trenbolone Metabolites: Trenbolone metabolites are potent endocrine-disrupting compounds. nih.govnih.gov Their environmental persistence directly contributes to the contamination of water supplies and can disrupt aquatic reproductive processes. wikipedia.org Specifically, 17β-trenbolone (βTRB) is known to affect androgen receptor (AR) signaling pathways in various vertebrate species even at low concentrations. nih.gov Short-term exposures of fish to nanogram-per-liter concentrations of βTRB can induce changes in endocrine function and lead to adverse apical effects during longer exposures, especially during development and reproduction. nih.gov These impacts include alterations in sex steroid metabolism, effects on gonadal stage, and the masculinization of females. nih.gov Exposure during sexual differentiation can significantly skew sex ratios, while adult exposures can negatively affect fertility and fecundity. nih.gov Furthermore, photoproducts of 17α-trenbolone have been shown to alter ovarian follicular development and whole-body 17β-estradiol levels in Japanese medaka, demonstrating that these transformation products can retain significant biological activity. acs.org The desorption process in environmental matrices makes these chemicals available for further degradation, transformation, uptake by organisms, and runoff into natural waters, potentially impacting non-target species. oup.com

Estradiol Metabolites: Estrogenic compounds can have widespread adverse effects as they move through different environmental systems. mdpi.com Their presence in nature can lead to negative consequences for both human health and wildlife. mdpi.com Natural phenolic steroid estrogens (estradiol and estrone) and synthetic estrogens (e.g., ethinylestradiol) found in aquatic systems are associated with vitellogenesis and reproductive abnormalities in wild fish. asm.org These compounds can accumulate in the environment and enter natural food chains, leading to serious side effects. researchgate.net They are known to alter hormone levels and homeostatic systems in living organisms, potentially increasing the risk of cardiovascular diseases, prostate cancer, and breast cancer in humans, and inducing reproductive disorders, fetal malformations, and feminization of males. researchgate.net The conversion of conjugated estrogens back to their unconjugated, active forms by bacterial enzymes further contributes to their environmental impact. acs.org

Methodologies for Environmental Monitoring of Steroids

Monitoring the presence and concentrations of steroid hormones like those in this compound in environmental samples is crucial for assessing their ecological risk. A variety of analytical methodologies are employed for this purpose.

Traditional methods for detecting steroid hormones include Gas Chromatography (GC), Liquid Chromatography (LC), Gas Chromatography–Mass Spectrometry (GC–MS), and Liquid Chromatography–Mass Spectrometry (LC–MS) techniques. mdpi.com Enzyme-Linked Immunosorbent Assay (ELISA) is also a common method. mdpi.com Among these, LC-MS/MS is widely utilized due to its high selectivity and sensitivity. researchgate.net

In recent years, rapid detection methods have been developed, offering advantages such as lower cost, higher sensitivity, and faster response. These include electrochemical (EC) techniques, particularly voltammetry, which allow for quick measurement of redox potential. mdpi.com Other rapid methods encompass colorimetry, fluorescence/phosphorescence, Raman spectroscopy, and lateral flow immunoassays (LFIA). mdpi.com Advanced sensors, such as graphene-based sensors, can achieve very low detection limits, although interference from estrogen analogs can occur. researchgate.net Immunoassays like ELISA provide high sensitivity, fast analysis, and broad applicability, but they may be susceptible to cross-reactivity. researchgate.net

To enhance detection capabilities and minimize environmental impact, microextraction techniques have gained prominence. These "green" analytical chemistry approaches aim to reduce the use of hazardous chemicals and solvents while enabling direct analysis with miniaturized equipment. Examples include solid phase microextraction (SPME) with molecularly imprinted polymers (MIPs), in-tube solid-phase microextraction (IT-SPME), stir-bar sorptive extraction (SBSE), microextraction in packed sorbent (MEPS), and liquid-phase microextraction (LPME). nih.gov These methods contribute to more efficient and environmentally friendly monitoring of steroid hormones in various matrices, including wastewaters, surface waters, sediments, and biological samples. nih.gov

Regulatory Science Principles Relevant to Steroidal Compounds Non Human Focus

Scientific Basis for Compound Evaluation and Approval

The evaluation and approval of veterinary drugs, including steroidal compounds like those found in Revalor, are founded on a robust scientific framework established by regulatory bodies such as the U.S. Food and Drug Administration's (FDA) Center for Veterinary Medicine (CVM), the Veterinary Medicines Directorate (VMD) in the UK, and the European Medicines Agency (EMA). noah.co.ukeuropa.eueuropa.eueuropa.euwikipedia.orgnih.govfda.goveuropa.eufda.govanses.franses.frnih.govnih.govwoah.orgsava.co.za These agencies mandate that new animal drugs undergo rigorous scientific assessment to demonstrate their quality, efficacy, and safety to the target animal and the environment. noah.co.ukeuropa.eueuropa.eueuropa.eunih.govfda.goveuropa.euanses.franses.frnih.govnih.govwoah.orgsava.co.zafda.gov.phfda.govfda.govapvma.gov.aubeefresearch.ca

Efficacy Studies: To establish efficacy, drug sponsors must conduct adequate and well-controlled studies designed to differentiate the drug's effects from other variables, such as natural changes in animal performance. fda.govcornell.edu These studies are performed in the target animal species (e.g., cattle for this compound) and typically involve a three-step approach: dose determination studies, dose confirmation studies, and confirmatory clinical or field studies. fda.govsava.co.zafda.govapvma.gov.aufrontiersin.org The studies employ various control groups, including placebo, untreated concurrent, active treatment concurrent, or historical controls, to provide a valid comparison and quantitative evaluation of the drug's effects. fda.govcornell.edu For growth promotants, efficacy is demonstrated by measurable improvements in the rate of weight gain and feed efficiency. fda.goveurofins.comnoah.co.ukpropharmaresearch.comeuropa.eucambridge.orgnih.govnih.govbeefresearch.cacabidigitallibrary.orgwisc.edu Adherence to appropriate study design, conduct, monitoring, data analysis, and accurate reporting is paramount. fda.gov

Environmental Risk Assessment (ERA): A mandatory component of the approval process for all veterinary medicines is the Environmental Risk Assessment (ERA). noah.co.ukeuropa.eufda.gov The ERA evaluates the potential hazards posed by a veterinary medicine to the environment, focusing on the physicochemical, ecotoxicological, and environmental fate properties of its active substance. noah.co.ukeuropa.euexponent.comfda.gov This assessment typically follows a tiered approach:

Phase I: Determines the environmental exposure of the medicine and assesses if a more detailed ecotoxicological evaluation is necessary. This phase considers the active substance, excipients, administration method, target species, and proposed usage patterns. noah.co.ukeuropa.eufda.gov

Phase II: A quantitative risk assessment conducted for products with higher predicted environmental exposure, such as those used in intensively reared terrestrial animals or aquaculture. noah.co.ukeuropa.eu This phase calculates a risk quotient (RQ) by comparing the predicted environmental concentration (PEC) of the medicine with its predicted no-effect concentration (PNEC). europa.eufda.gov

It is important to note that the ERA specifically focuses on environmental contamination resulting from the use of the medicine, excluding contamination from manufacturing processes, transport, or storage. noah.co.ukeuropa.eu

Target Animal Safety Studies: Drug sponsors are required to demonstrate that the drug is safe for the target animal species when used according to the proposed label. fda.goveuropa.eusava.co.zafda.govfda.govapvma.gov.aubeefresearch.canih.gov This is typically achieved through target animal safety studies conducted in a small number of healthy animals to establish a margin of safety. europa.eufda.gov These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations. sava.co.zafda.govfda.gov

Concepts of Scientific Assessment and Uncertainty in Regulatory Contexts

Scientific assessment within regulatory contexts involves the systematic organization and evaluation of scientific information to inform decision-making regarding the quality, efficacy, and safety of veterinary products. nih.goveuropa.eueuropa.euwikipedia.orgnih.gov A critical aspect of scientific assessment is the recognition and management of uncertainty.

Uncertainty in Scientific Assessments: Uncertainty is inherent in all scientific endeavors and is defined as any limitation in available knowledge that influences the range and probability of potential answers to a scientific question. cambridge.orgfda.gov.phfrontiersin.orgnationalacademies.orgnih.govfrontiersin.orgresearchgate.net It is crucial to distinguish uncertainty from variability. While uncertainty reflects a lack of understanding or incomplete knowledge that can be reduced with increased information, variability represents the natural heterogeneity within a biological system that remains constant regardless of knowledge expansion. fda.gov.phfrontiersin.orgresearchgate.net

Types of uncertainty encountered in animal health scientific assessments include:

Ontological uncertainty: Related to the existence of animal states relevant to welfare. cambridge.org

Conceptual uncertainty: Arising from value-laden concepts used in scientific contexts. cambridge.org

Lack of scientific evidence: Due to insufficient data on a particular problem. cambridge.org

Epistemic uncertainty: Knowledge-based uncertainty that can be reduced by collecting more data. frontiersin.org

Post-Market Surveillance Methodologies (excluding human safety outcomes)

Post-market surveillance (PMS) is a vital phase in the lifecycle of veterinary products, occurring after a product has been approved and introduced to the market. Its primary purpose is to ensure the continued efficacy and quality of the product in a broader, more diverse population and over an extended period compared to pre-market studies. propharmaresearch.comanses.franses.frfda.gov.phnih.govfrontiersin.org

Key objectives of post-market surveillance, excluding human safety outcomes, include:

Efficacy Assessment: Confirming that the product performs as expected under real-world conditions. propharmaresearch.com

Compliance Verification: Ensuring that products are used in accordance with their label instructions and regulatory guidelines. propharmaresearch.com

Product Quality Monitoring: Detecting and investigating any issues related to manufacturing and quality defects. propharmaresearch.comanses.franses.frfda.gov.phnih.gov

Monitoring Disease Trends: Providing data for risk analysis related to animal health. nt.gov.au

Various methodologies are employed in post-market surveillance for veterinary products:

Spontaneous Reporting Systems: These systems collect reports from veterinarians and livestock producers regarding product performance and quality issues observed during routine use. propharmaresearch.com

Active Surveillance: This involves proactively gathering information through structured activities such as surveys, follow-up studies, or systematic data collection from veterinary clinics. This approach is also referred to as targeted surveillance. propharmaresearch.comnih.govfrontiersin.orgnt.gov.au

Cohort Studies: These studies involve following a defined group of animals over time to collect data on the product's performance and quality in a real-world setting. propharmaresearch.com

Case-Control Studies: This methodology compares animals that have experienced a particular outcome (e.g., unexpected lack of efficacy or a quality issue) with a control group of animals that have not, to identify potential factors related to product use. propharmaresearch.com

Pharmacovigilance Databases: Comprehensive databases are maintained to store and analyze reported data, allowing for the identification of trends and patterns related to veterinary medicinal products. propharmaresearch.comnih.govfrontiersin.org

Inspections: Regulatory authorities conduct regular inspections of pharmaceutical establishments and other veterinary facilities involved in the development, manufacture, and distribution of veterinary medicines. These inspections verify adherence to quality practices and regulations. anses.franses.frnih.gov

Analytical Control: This involves the analytical testing of veterinary medicines sampled from the market to verify their quality and compliance with specifications. anses.franses.frnih.gov